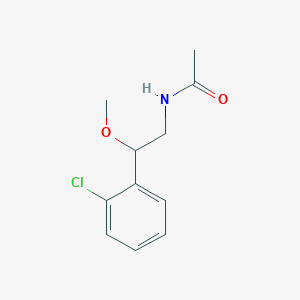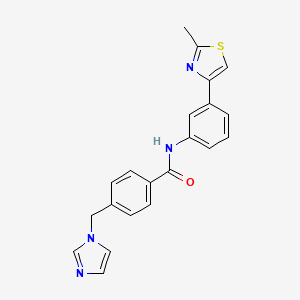![molecular formula C22H22FN5O4S B2468266 Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 887221-75-2](/img/structure/B2468266.png)
Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a furan ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The thiazolo[3,2-b][1,2,4]triazole ring is a fused ring system containing nitrogen and sulfur atoms . The furan ring is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring can participate in reactions with acids and bases, and the nitrogen atoms can act as nucleophiles . The thiazolo[3,2-b][1,2,4]triazole and furan rings can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antagonist Activity : Compounds like Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been synthesized and investigated for their biological activities, particularly as antagonists. For instance, Watanabe et al. (1993) reported on the synthesis of similar compounds with 5-HT2 antagonist activity, which indicates potential applications in neuropsychiatric disorders (Watanabe, Yoshiwara, & Kanao, 1993).
Antimicrobial Activities : Novel derivatives, including those related to the specified compound, have been synthesized and tested for antimicrobial activities. Bektaş et al. (2007) discussed the synthesis of new 1,2,4-Triazole derivatives and their efficacy against various microorganisms, highlighting their potential in combating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Activities Investigation : Başoğlu et al. (2013) conducted studies on similar compounds for their antimicrobial, antilipase, and antiurease activities. This research opens avenues for the use of such compounds in various therapeutic applications (Başoğlu, Ulker, Alpay-Karaoglu, & Demirbas, 2013).
Neuropharmacological Applications
Neuroleptic Activity : Certain derivatives of these compounds have been synthesized and tested for their neuroleptic activity. Cascio et al. (1989) found that some of these compounds exhibit significant neuroleptic activity, suggesting potential uses in treating psychiatric disorders (Cascio, Manghisi, & Fregnan, 1989).
Serotonin Receptor Antagonism : Studies like those by Plenevaux et al. (2000) have explored compounds with similar structures for their ability to antagonize serotonin receptors, which can have implications in neuropharmacology and the treatment of disorders related to serotonin dysregulation (Plenevaux et al., 2000).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, thiazole derivatives have been reported to interact with various targets, inducing biological effects . The presence of the thiazole ring and its substituents may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, indicating that they may have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-6-3-4-7-15(14)23)18-20(29)28-21(33-18)24-19(25-28)16-8-5-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNYJIRTFEYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

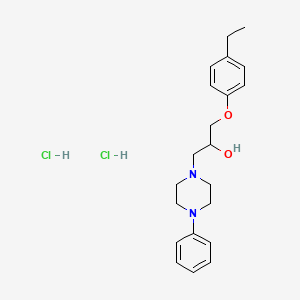
![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)
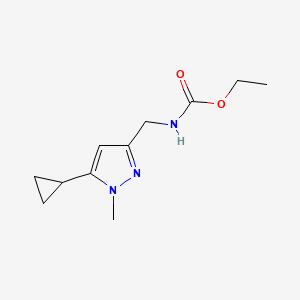
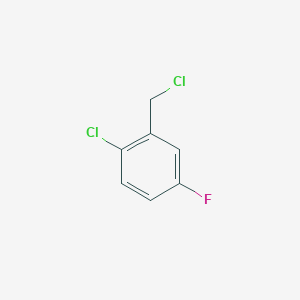
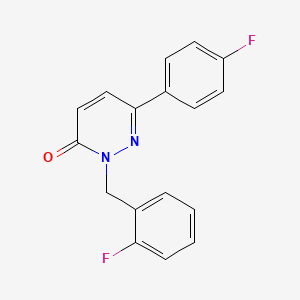
![4-ethyl-7,7-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2468195.png)
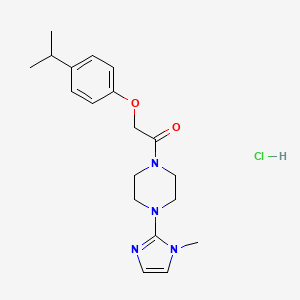

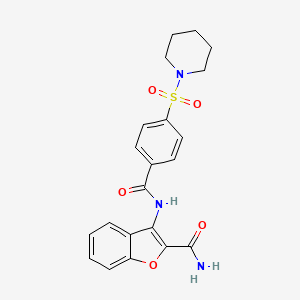
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)

